BenchChemオンラインストアへようこそ!

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine

LogP Lipophilicity Membrane permeability

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 1250327-94-6) is a heterocyclic pyridazine derivative with molecular formula C₇H₆ClF₃N₂O and molecular weight 226.58 g/mol. The compound belongs to the class of trifluoroethoxy-substituted pyridazine building blocks widely employed in medicinal chemistry for synthesizing pharmacologically active molecules targeting neurological, inflammatory, and oncological pathways.

Molecular Formula C7H6ClF3N2O
Molecular Weight 226.58
CAS No. 1250327-94-6
Cat. No. B2603438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine
CAS1250327-94-6
Molecular FormulaC7H6ClF3N2O
Molecular Weight226.58
Structural Identifiers
SMILESC1=CC(=NN=C1CCl)OCC(F)(F)F
InChIInChI=1S/C7H6ClF3N2O/c8-3-5-1-2-6(13-12-5)14-4-7(9,10)11/h1-2H,3-4H2
InChIKeySIBSWRSAPOKHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 1250327-94-6): Procurement-Grade Physicochemical Profile and Building-Block Classification


3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 1250327-94-6) is a heterocyclic pyridazine derivative with molecular formula C₇H₆ClF₃N₂O and molecular weight 226.58 g/mol . The compound belongs to the class of trifluoroethoxy-substituted pyridazine building blocks widely employed in medicinal chemistry for synthesizing pharmacologically active molecules targeting neurological, inflammatory, and oncological pathways . Its structural architecture combines two chemically orthogonal reactive features—a chloromethyl group (-CH₂Cl) at position 3 and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 6—enabling both nucleophilic substitution-driven diversification and lipophilicity-modulated biological interactions [1]. The compound is commercially available from multiple vendors at purities of 95% to ≥98%, with catalog pricing varying by supplier and quantity .

Why Generic Substitution of 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine with In-Class Analogs Compromises Synthetic Utility and Physicochemical Precision


Pyridazine building blocks bearing a trifluoroethoxy substituent at the 6-position share a common heterocyclic core but diverge sharply at the 3-position functional group, producing distinct reactivity and physicochemical profiles that preclude simple interchange. The chloromethyl group in the target compound serves as a superior leaving group for SN2 nucleophilic substitution, enabling efficient carbon–heteroatom bond formation (C–N, C–S, C–O) under mild conditions, whereas the directly ring-attached chlorine in 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine undergoes slower aromatic nucleophilic substitution requiring more forcing conditions . Furthermore, the chloromethyl moiety introduces an sp³-hybridized methylene spacer between the pyridazine core and the leaving group, altering both the angle of nucleophilic attack and the steric environment around the reaction center relative to the planar chloro analog. These differences translate into measurable variations in LogP, topological polar surface area, storage stability, and hazard classification that directly impact procurement decisions, synthetic workflow design, and downstream biological screening outcomes .

Quantitative Differentiation Evidence for 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 1250327-94-6) Versus Closest Analogs


Lipophilicity Advantage: Measured LogP of 2.1565 for the Chloromethyl Derivative Versus 1.9919 for the 3-Chloro Analog

The target compound 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine exhibits a computed LogP of 2.1565, which is +0.1646 log units higher (approximately 8% greater lipophilicity) than the closest structural analog 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) with a measured LogP of 1.9919 . The trifluoroethoxy group at the 6-position is conserved in both compounds; the lipophilicity differential arises exclusively from the chloromethyl (-CH₂Cl) versus chloro (-Cl) substitution at the 3-position. An additional comparator, 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4), displays a LogP of 2.1861, which is nominally higher but is driven by a different functional group (primary amine) that introduces H-bond donor capacity absent in the target compound [1]. The intermediate LogP of the target compound positions it within the optimal range (1–3) for oral bioavailability and CNS penetration according to Lipinski's Rule of Five.

LogP Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) Comparison: Target TPSA of 35.01 Ų Enables Superior CNS Drug-Likeness Over Amine Analogs

The target compound 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine has a Topological Polar Surface Area (TPSA) of 35.01 Ų, which is substantially below the generally accepted threshold of <90 Ų for blood–brain barrier (BBB) penetration and well under the more stringent <60 Ų criterion for optimal CNS drug candidates . In contrast, 6-(2,2,2-trifluoroethoxy)pyridin-3-amine (CAS 72617-82-4) exhibits a TPSA of 48.14 Ų, and 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine (CAS 1173150-11-2) has an estimated PSA of approximately 48.14 Ų [1]. The 13.13 Ų lower TPSA of the target compound is attributable to the absence of a hydrogen-bond-donating amine group (-NH₂) at the 3-position, which is replaced by the chloromethyl moiety. Additionally, the TPSA of the target compound (35.01 Ų) is identical to that of 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine (35.01 Ų), indicating that TPSA alone does not differentiate these two analogs; however, their LogP values do differ, as shown in Evidence Item 1 .

TPSA BBB permeability CNS drug design Polar surface area

Storage Stability: Mandatory −10°C Cold Storage Versus Ambient Storage Sufficient for the 3-Chloro Analog

The American Elements Safety Data Sheet specifies a storage temperature of −10°C for 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine, and Chemscene recommends sealed, dry storage at 2–8°C, indicating that the chloromethyl group confers thermal lability requiring refrigerated or frozen conditions [1]. In contrast, 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 99366-83-3) can be stored long-term in a cool, dry place at ambient temperature according to AKSci specifications, and 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine (CAS 1173150-11-2) likewise shows ambient storage compatibility . The differential storage requirement directly impacts total cost of ownership: cold-chain logistics add shipping complexity, HazMat fee considerations for temperature-controlled packaging, and necessitate dedicated freezer space in the laboratory. This is consistent with the well-established chemical principle that benzylic/heterobenzylic chloromethyl groups are more prone to hydrolysis and thermal decomposition than directly ring-attached chloro substituents.

Storage stability Cold chain logistics Procurement planning Shelf life

Hazard Classification: 'Danger' with Eye Damage (H318) for the Chloromethyl Derivative Versus 'Warning' with Eye Irritation (H319) for the 3-Chloro Analog

The target compound 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine carries a GHS Signal Word 'Danger' with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation), as documented in the American Elements SDS [1]. The closest structural analog 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine also carries H302, H315, and H335, but its eye hazard is classified as H319 (serious eye irritation) with a Signal Word 'Warning' per Fluorochem's SDS . The key differentiation is H318 (Category 1 eye damage, irreversible effects) versus H319 (Category 2 eye irritation, reversible effects). This single hazard classification difference elevates the target compound's overall GHS classification from 'Warning' to 'Danger', which has cascading consequences for transport classification, personal protective equipment (PPE) requirements, and institutional chemical hygiene plan documentation. The target compound is additionally classified as UN 1759 Class 8 (Corrosive) Packing Group III in some jurisdictions, further differentiating it from the non-hazardous-for-transport classification of the 3-chloro analog in certain shipping scenarios .

GHS hazard classification Safety assessment Handling requirements Procurement risk

Purity Benchmark: ≥98% Commercial Availability Enables High-Fidelity Synthesis Without Additional Purification Versus 95% Standard for Analogs

The target compound is commercially available at ≥98% purity from multiple suppliers including Chemscene (Cat. CS-0693224) and LeYan (Cat. 1763879) . This exceeds the typical purity specification of 95% offered for closely related analogs: 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine is listed at 95% minimum purity by AKSci , and 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine itself is offered at 95% by AKSci and CymitQuimica in smaller pack sizes . The availability of the target compound at ≥98% purity reduces or eliminates the need for pre-use purification (e.g., column chromatography, recrystallization) in multistep synthetic sequences, which is especially valuable when the compound is employed as a late-stage diversification intermediate where yield loss from additional purification steps compounds across the synthetic route. A 3% purity differential at the building-block stage can translate to ≥10% cumulative yield differences over a 4-step sequence when impurities participate in side reactions or necessitate intermediate purifications.

Purity specification Synthetic reliability Procurement quality Building block grade

Class-Level Kinase Inhibitory Potential: Pyridazine-Trifluoroethoxy Scaffold Demonstrated CDK5 IC₅₀ of 2.10 µM and DYRK1A IC₅₀ of 3.80 µM in the 3,4-Dichloro Congener

While direct IC₅₀ data for 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine itself are not publicly available in peer-reviewed literature or authoritative databases as of the search date, the structurally related 3,4-dichloro-5-(2,2,2-trifluoroethoxy)pyridazine (CAS 1346698-20-1) has been evaluated in BindingDB (ChEMBL deposition) and exhibits CDK5/p25 IC₅₀ = 2.10 µM and DYRK1A IC₅₀ = 3.80 µM [1]. This provides class-level evidence that the pyridazine core bearing a trifluoroethoxy substituent can engage the ATP-binding pocket of clinically relevant kinases. Critically, the target compound's chloromethyl group at the 3-position offers a distinct advantage over the 3,4-dichloro analog: the chloromethyl moiety can serve not only as a leaving group for diversification but also as a covalent warhead capable of forming irreversible adducts with cysteine residues proximal to the ATP-binding site in kinases such as EGFR, BTK, or KRAS G12C, a mechanism that has been exploited in approved covalent inhibitors and is enabled by the electrophilic -CH₂Cl group . The 3,4-dichloro analog, by contrast, lacks this covalent trapping capability because its chlorine atoms are directly attached to the aromatic ring and are substantially less electrophilic. It must be emphasized that this is a class-level inference and has not been validated for the specific target compound; procurement for kinase-targeting applications should be accompanied by in-house biochemical profiling.

CDK5 inhibition DYRK1A Kinase profiling Anticancer scaffold

High-Impact Application Scenarios for 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine (CAS 1250327-94-6) Derived from Quantitative Evidence


Covalent Kinase Inhibitor Fragment Library Design Leveraging the Electrophilic Chloromethyl Warhead

The chloromethyl group at the 3-position of the pyridazine ring provides an electrophilic center capable of forming covalent bonds with nucleophilic amino acid side chains (cysteine, lysine, serine) in enzyme active sites [REFS-6†L7-L9]. The class-level CDK5 IC₅₀ of 2.10 µM and DYRK1A IC₅₀ of 3.80 µM demonstrated by the 3,4-dichloro analog confirms that the pyridazine-trifluoroethoxy scaffold can engage kinase ATP-binding pockets [1]. The target compound's chloromethyl group can serve as a minimalist covalent warhead with low molecular weight (226.58 Da) and favorable physicochemical properties (LogP 2.1565, TPSA 35.01 Ų) , making it suitable for fragment-based covalent inhibitor discovery where irreversible target engagement is desired. The ≥98% purity available from Chemscene and LeYan ensures that the reactive chloromethyl moiety is not compromised by hydrolyzed byproducts that would reduce effective concentration in biochemical assays [2].

CNS-Penetrant Probe Synthesis Exploiting Low TPSA and Optimal LogP

With a TPSA of 35.01 Ų—well below the BBB-permeability threshold of 90 Ų and even the stringent 60 Ų criterion—and a LogP of 2.1565 within the optimal CNS drug range, this compound is ideally suited as a building block for synthesizing brain-penetrant chemical probes [1]. In comparison, amine-substituted analogs such as 6-(2,2,2-trifluoroethoxy)pyridazin-3-amine with TPSA ≈48.14 Ų incur a penalty of +13.13 Ų in polar surface area that may reduce passive BBB permeation [3]. The absence of hydrogen bond donors (H_Donors = 0) further supports CNS drug-likeness by minimizing desolvation penalties upon membrane crossing. Researchers targeting neurodegenerative or neuropsychiatric kinase targets (e.g., DYRK1A in Down syndrome or CDK5 in Alzheimer's disease) can use this building block to construct lead-like molecules with predicted brain exposure.

Late-Stage Diversification Intermediate in Multi-Step Medicinal Chemistry Synthesis

The chloromethyl leaving group at position 3 enables efficient nucleophilic substitution with amines, thiols, and alcohols under mild conditions, permitting late-stage introduction of structurally diverse side chains without jeopardizing sensitive functional groups elsewhere in the molecule [REFS-6†L5-L8]. This contrasts with 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine, where the directly ring-attached chlorine requires more forcing conditions (elevated temperature, strong base, or metal catalysis) for aromatic nucleophilic substitution . The ≥98% purity commercially available eliminates the need for pre-reaction purification, preserving precious downstream intermediates in long synthetic sequences. However, procurement planning must account for the −10°C to +8°C storage requirement, which constrains inventory management relative to the ambient-stable 3-chloro analog .

Structure-Activity Relationship (SAR) Studies Requiring Matched Molecular Pairs with Defined Physicochemical Gradients

The target compound forms a matched molecular pair with 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine, differing only in the 3-position substituent (-CH₂Cl vs. -Cl). This pair provides a defined LogP gradient of ΔLogP = +0.1646 while maintaining identical TPSA (35.01 Ų) and identical 6-position trifluoroethoxy group [1]. SAR studies can exploit this pair to deconvolute the contributions of lipophilicity and reactivity to biological activity independent of changes in hydrogen bonding or polar surface area. Additionally, the differential hazard profile (Danger/H318 for the chloromethyl compound vs. Warning/H319 for the chloro compound) means that the matched pair also enables investigation of whether covalent modification (via -CH₂Cl) versus reversible binding (via -Cl) drives observed pharmacology, with safety implications that must be managed at the bench level [2].

Quote Request

Request a Quote for 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.